Indium Tin Oxide
Description
Structure
2D Structure
Properties
CAS No. |
71243-84-0 |
|---|---|
Molecular Formula |
InOSn |
Molecular Weight |
249.53 g/mol |
IUPAC Name |
dioxotin;oxo(oxoindiganyloxy)indigane |
InChI |
InChI=1S/In.O.Sn |
InChI Key |
AMGQUBHHOARCQH-UHFFFAOYSA-N |
Canonical SMILES |
O=[In]O[In]=O.O=[Sn]=O |
boiling_point |
Sublimes at 982 °C |
Color/Form |
Gray-yellow powder Yellow, yellow-green ..., gray, or blue solid/powde |
density |
1.2 g/cu cm at 25 °C Density: 6.65-7.34 g/cu cm; 7.14 g/cu cm |
melting_point |
1910 °C |
Other CAS No. |
71243-84-0 |
physical_description |
Gray-yellow powder; [HSDB] |
solubility |
Insoluble in water |
Synonyms |
indium tin oxide |
Origin of Product |
United States |
Foundational Aspects of Indium Tin Oxide In1.69sn0.15o2.85 in Advanced Materials Research
Significance and Research Trajectories of Indium Tin Oxide (In1.69Sn0.15O2.85)
The primary significance of this compound (In1.69Sn0.15O2.85) lies in its rare ability to be both highly transparent to visible light and electrically conductive. youtube.com This dual characteristic is fundamental to its use as a transparent electrode in a wide array of optoelectronic devices. The specific chemical formula, In1.69Sn0.15O2.85, which corresponds to the Chemical Abstracts Service (CAS) number 71243-84-0, represents a highly common composition where indium oxide is doped with a specific amount of tin. chemicalbook.comnih.govuzh.ch This doping is crucial; it introduces charge carriers into the indium oxide matrix, creating a material with near-metallic conductivity while preserving the high optical band gap of the host material, which allows visible light to pass through. youtube.com
The non-stoichiometric nature of the compound is critical, as it allows for the modulation of its optoelectronic properties through the careful manipulation of defects within its crystal structure. researchgate.net This tunability, combined with its chemical stability and robust performance, has cemented its role in numerous applications. researchandmarkets.com
Key Properties of this compound (ITO)
| Property | Description | Significance |
|---|---|---|
| High Optical Transparency | Transmits a high percentage of visible light. youtube.com | Essential for use in displays, touch panels, and solar cells where light must pass through the electrode. |
| High Electrical Conductivity | Provides low sheet resistance, allowing for efficient current flow. researchandmarkets.com | Critical for creating functional electrodes in electronic devices. |
| Chemical Stability | Resistant to chemical degradation in many environments. researchandmarkets.com | Ensures long-term reliability and performance in devices. |
| Infrared (IR) Blocking | Absorbs and reflects infrared radiation. youtube.com | Useful for heat-shielding applications and protecting sensitive components from thermal damage. |
| Ultraviolet (UV) Absorption | Absorbs high-energy ultraviolet light. youtube.com | Protects underlying materials and users from potentially harmful UV radiation. |
The research trajectories for In1.69Sn0.15O2.85 are largely dictated by its applications and economic factors. A major driver for ongoing research is the increasing use of touchscreen devices and the expanding market for solar panels. researchandmarkets.comresearchandmarkets.com Research in this area focuses on optimizing deposition techniques—such as sputtering, vacuum evaporation, and spray pyrolysis—to enhance the quality, efficiency, and cost-effectiveness of ITO films. researchandmarkets.comresearchandmarkets.com
However, a significant parallel research trajectory is the search for viable alternatives to ITO. youtube.com This is motivated by the relative rarity and high cost of indium, which is a finite resource often recovered as a byproduct of zinc mining. youtube.comalbany.edu This has spurred intensive investigation into other TCOs and novel materials.
Prominent ITO Alternatives Under Investigation
| Material | Type | Potential Advantages |
|---|---|---|
| Fluorine-doped Tin Oxide (FTO) | Doped Metal Oxide | Lower cost, abundant materials. youtube.com |
| Aluminum-doped Zinc Oxide (AZO) | Doped Metal Oxide | Lower cost, non-toxic, abundant materials. youtube.com |
| Silver Nanowires | Nanomaterial | High conductivity, flexibility. youtube.com |
| Graphene | Carbon-based Nanomaterial | Excellent conductivity, transparency, and flexibility. nih.gov |
| Strontium Vanadate (SrVO3) | Perovskite Oxide | Prospective next-generation TCO. arxiv.org |
Evolution of Research Paradigms and Scholarly Contributions to this compound (In1.69Sn0.15O2.85) Science
The scientific understanding of this compound has evolved considerably over time. Initial research paradigms often followed a brute-force empirical approach, exploring numerous fabrication techniques and processing parameters to delineate their relationship to the final optoelectronic properties of the material. researchgate.net This involved extensive experimentation with deposition methods and post-deposition treatments, such as annealing in various atmospheres and at different temperatures, to optimize performance. researchgate.net
More recently, research has shifted towards a more fundamental, theory-based paradigm. This modern approach seeks to provide deep insights into the microscopic origins of ITO's properties, focusing on its chemical structure, electronic band structure, and defect chemistry. researchgate.net A significant scholarly contribution in this area has been the use of atomistic simulations and first-principles density functional theory calculations. researchgate.net These computational methods have been instrumental in characterizing the defect structures associated with tin doping in indium oxide. For instance, simulations have predicted the dominance of Frenkel-type disorder in the crystal lattice and have provided a rationale for the high efficacy of n-type doping in ITO, which is crucial for its conductivity. researchgate.net
The evolution of analytical and characterization techniques has also been pivotal. Early studies relied on post-process analysis, but modern research increasingly employs in-situ and operando measurements to observe material changes as they happen. A notable contribution was the use of in-situ electrical resistance measurements to study the transformation of amorphous, resistive ITO layers into a transparent and conducting phase during heat treatment in an oxygen atmosphere. researchgate.net
A more advanced scholarly contribution is the application of operando ellipsometry, which combines spectroscopic ellipsometry with electrochemical methods like cyclic voltammetry. kobv.de This powerful technique allows researchers to monitor the degradation of ITO electrodes in real-time within a liquid electrolyte environment. kobv.de Studies using this method have revealed that under negative bias, ITO can be irreversibly reduced, leading to the formation of metallic indium and tin nanodroplets on the surface. kobv.de This process causes a gradual loss of transparency but largely conserves conductivity as long as a portion of the ITO layer remains intact. kobv.de Such insights are critical for understanding and mitigating failure mechanisms in devices like electrochromic windows and certain types of sensors. kobv.de
Advanced Synthesis and Fabrication Methodologies for Indium Tin Oxide In1.69sn0.15o2.85 Architectures
Physical Vapor Deposition Techniques for Indium Tin Oxide Films and Nanostructures
Physical Vapor Deposition (PVD) encompasses a suite of techniques that involve the condensation of a vaporized form of the desired material onto a substrate surface. These methods are widely employed for the fabrication of high-quality ITO films and nanostructures with precise control over their properties.
Sputtering Processes: RF Magnetron Sputtering and DC Sputtering Approaches
Sputtering is a versatile PVD technique where energetic ions from a plasma bombard a target material, causing the ejection of atoms that then deposit onto a substrate. Both Radio Frequency (RF) and Direct Current (DC) magnetron sputtering are utilized for ITO deposition, with the choice often depending on the target material's conductivity and desired film properties.
RF Magnetron Sputtering: This technique is particularly suitable for depositing films from ceramic ITO targets (typically a mixture of In₂O₃ and SnO₂). The use of an RF power source circumvents the issue of charge buildup on insulating or semiconducting targets. Key process parameters that influence the film characteristics include RF power, sputtering pressure, substrate temperature, and the composition of the sputtering gas (usually argon, sometimes with the addition of oxygen).
Research has shown that by carefully controlling these parameters, the structural, electrical, and optical properties of the ITO films can be tailored. For instance, increasing the sputtering power can lead to a higher deposition rate and improved crystallinity. The argon working pressure also plays a crucial role; optimal pressure ranges can result in films with the highest transmittance and lowest resistivity. jst.go.jp Furthermore, post-deposition annealing or performing the deposition at elevated substrate temperatures can significantly enhance the crystallinity and, consequently, the conductivity of the films. jst.go.jp
DC Sputtering: This method is generally used with conductive targets. In the context of ITO, this often involves using a metallic In-Sn alloy target in a reactive oxygen atmosphere. The oxygen partial pressure is a critical parameter in reactive DC sputtering, as it directly affects the stoichiometry and, therefore, the optoelectronic properties of the deposited film. Insufficient oxygen can lead to metallic, non-transparent films, while excessive oxygen can result in highly resistive films. Studies have demonstrated that optimizing the oxygen flow rate is essential for achieving low sheet resistance and high optical transmittance. ingentaconnect.com The positioning of the substrate relative to the target can also influence the morphology of the resulting nanostructures, with the potential to create aligned nanorods under specific conditions. ingentaconnect.com
| Parameter | RF Magnetron Sputtering | DC Sputtering |
| Target Material | Ceramic (In₂O₃/SnO₂) | Metallic (In-Sn) or Ceramic |
| Typical Power Source | Radio Frequency (RF) | Direct Current (DC) |
| Key Process Variables | RF power, Ar pressure, substrate temperature, O₂ partial pressure | DC power, Ar pressure, O₂ partial pressure, substrate position |
| Typical Film Properties | Good uniformity, suitable for large area deposition | High deposition rates, potential for nanostructure formation |
Electron Beam Evaporation for this compound Film Deposition
Electron beam evaporation is another PVD technique where a high-energy electron beam is used to heat and vaporize the source material (ITO pellets or powder) in a high-vacuum environment. The resulting vapor then travels in a line-of-sight path to the substrate, where it condenses to form a thin film. This method allows for high deposition rates and can produce high-purity films. The properties of the e-beam evaporated ITO films are highly dependent on the substrate temperature and the oxygen partial pressure during deposition. Often, a post-deposition annealing step is required to improve the crystallinity and electrical conductivity of the films. Research has demonstrated the successful formation of ITO/CdTe heterojunctions using this technique for solar cell applications. instras.comwho.int
Pulsed Laser Deposition (PLD) for this compound (In1.69Sn0.15O2.85)
Pulsed Laser Deposition (PLD) is a highly versatile PVD method that utilizes a high-power pulsed laser to ablate a target material, creating a plasma plume that expands and deposits onto a substrate. A significant advantage of PLD is its ability to stoichiometrically transfer the composition of the target to the substrate. For In1.69Sn0.15O2.85, this means that a target with the corresponding composition can be used to grow films with a similar stoichiometry.
Key parameters in the PLD process include laser fluence, background gas pressure (typically oxygen), and substrate temperature. Research has shown that even at room temperature, PLD can produce ITO films with low electrical resistivity and high optical transmittance. elsevierpure.comaip.org For instance, ITO films grown at a laser fluence of 1.2 J/cm² and a low oxygen pressure of 1.5 Pa on unheated substrates have exhibited low resistivity. elsevierpure.comaip.org The substrate temperature, however, remains a critical factor for optimizing film properties; higher temperatures generally lead to better crystallinity and improved electrical conductivity. rsc.org The resulting films often show a preferential crystal orientation, such as the (222) direction. aip.org
| Parameter | Typical Value/Range | Resulting Property | Reference |
| Laser Fluence | 1.2 J/cm² | Stoichiometric transfer | elsevierpure.comaip.org |
| Oxygen Pressure | 1.5 Pa | Low resistivity at room temperature | elsevierpure.comaip.org |
| Substrate Temperature | Room Temperature to 300°C | Influences crystallinity and conductivity | rsc.org |
| Resulting Resistivity | ~1.79 x 10⁻⁴ Ω·cm | High conductivity | rsc.org |
| Optical Transmittance | > 85% in visible range | High transparency | rsc.org |
Chemical Synthesis Routes for this compound (In1.69Sn0.15O2.85) Materials
Chemical synthesis routes offer alternative, often lower-cost, methods for producing ITO materials. These techniques rely on chemical reactions to form the desired compound, which can then be deposited as a film or synthesized as nanostructures.
Sol-Gel Methodologies for Film Formation
The sol-gel process is a wet-chemical technique used for the fabrication of materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. For ITO film formation, this typically involves the hydrolysis and polycondensation of metal-organic or metal salt precursors.
Common precursors for sol-gel synthesis of ITO include indium nitrate (B79036) and tin chloride, or indium chloride and tin chloride. elsevierpure.comresearchgate.net These are typically dissolved in a solvent like ethanol. elsevierpure.comresearchgate.net The solution is then often deposited onto a substrate via spin-coating or dip-coating, followed by a heat treatment (annealing) process. The annealing temperature is a critical parameter, with temperatures around 550°C being common for achieving good crystallinity and electrical properties. elsevierpure.com The resulting films can achieve high optical transmittance (over 80% in the visible region) and a sheet resistivity that depends on the film thickness and doping concentration. elsevierpure.comresearchgate.net The sol-gel method offers the advantage of being a low-cost, large-area deposition technique.
| Precursor Materials | Deposition Method | Annealing Temperature | Resulting Properties | Reference |
| Indium Nitrate, Tin Chloride | Dip-coating | 550°C | Transmittance > 80% | elsevierpure.com |
| Indium Chloride, Tin Chloride | Spin-coating | > 400°C | Resistivity ~1.5x10⁻³ Ω·cm | researchgate.net |
| Indium Nitrate, Tin Acetate | Spin-coating | ~300°C (crystallization) | Homogeneous, nano-crystalline films | rsc.org |
Chemical Vapor Deposition (CVD) for this compound (In1.69Sn0.15O2.85) Nanostructure Synthesis
Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. CVD is a powerful technique for synthesizing high-quality, crystalline nanostructures, such as nanowires.
For the synthesis of ITO nanostructures, the Vapor-Liquid-Solid (VLS) mechanism is often employed in a CVD process. This typically involves using a metal catalyst (like gold) on a substrate. A mixture of indium oxide and tin oxide powders can be used as the source material, which is heated to generate vapor. This vapor is then transported by a carrier gas to the substrate, where it dissolves in the catalyst droplets, leading to the nucleation and growth of nanowires. Research has demonstrated the synthesis of high-density, crystalline ITO nanowires with lengths of several micrometers and diameters in the nanometer range using this method. ias.ac.in These nanostructures exhibit interesting photoluminescence properties, suggesting potential applications in nanoscale optical devices. ias.ac.in
Electrochemical Approaches in this compound Nanomaterial Fabrication
Electrochemical methods offer a versatile and cost-effective platform for the synthesis of this compound (ITO) nanomaterials. These techniques allow for precise control over the morphology and properties of the resulting structures by manipulating electrochemical parameters. Key electrochemical approaches for the fabrication of ITO nanomaterials include electrospinning, electrodeposition, and electroless deposition.
Electrospinning: This technique is a powerful method for producing continuous ITO nanofibers. nih.govseoultech.ac.kr In a typical electrospinning process, a precursor solution containing indium and tin salts (e.g., indium nitrate and tin chloride) and a polymer, such as polyvinylpyrrolidone (B124986) (PVP), is subjected to a high electric field. nih.govgoogle.com This process ejects a jet of the solution, which elongates and solidifies into composite nanofibers as the solvent evaporates. Subsequent heat treatment, or calcination, at elevated temperatures (e.g., 600 °C to 1000 °C) removes the polymer matrix, leading to the formation of crystalline ITO nanofibers. nih.govgoogle.com The diameter of these nanofibers can be controlled, with studies reporting average diameters in the range of 165-168 nm. nih.gov This method is advantageous for creating flexible and transparent conductive films due to the high aspect ratio of the nanofibers. google.comresearchgate.net
Electrodeposition: Direct electrodeposition is another significant technique for creating ITO thin films. This process involves the cathodic deposition from a solution containing indium and tin precursors, such as indium chloride and tin chloride. ntu.edu.sg The deposition is followed by an annealing step, typically around 500°C, to crystallize the film and form the ITO structure. ntu.edu.sg The electrochemical stability of the ITO electrode itself is a critical factor in these processes. Studies have shown that ITO can undergo reduction in acidic electrolytes, which can affect the deposition process and the integrity of the material. researchgate.netnih.gov The potential applied during deposition is a crucial parameter that can be tuned to control the phase and properties of the deposited films. researchgate.netproquest.com
Electroless Deposition: This method provides a route for the synthesis of ITO nanotubes at room temperature. google.com It utilizes ion track etched polycarbonate templates, where a multi-step aqueous procedure facilitates the growth of ITO nanotubes with well-defined wall thicknesses and outer diameters. google.com This technique is distinct from electrodeposition as it does not require an external electric current, relying instead on a chemical reducing agent in the deposition bath.
Beyond direct synthesis, electrochemical methods are also employed to modify the surface of ITO. For instance, para-substituted aryl films have been deposited on ITO electrodes through the electrochemical reduction of aryl diazonium salts. nih.gov Similarly, ITO nanowires synthesized by other methods, like chemical vapor deposition, can be decorated with nanoparticles, such as silver, using electrochemical techniques to enhance their properties. mdpi.com
Parametric Control and Optimization in this compound (In1.69Sn0.15O2.85) Synthesis for Tailored Characteristics
The functional properties of this compound (In1.69Sn0.15O2.85), such as its electrical conductivity and optical transparency, are intrinsically linked to its structural and compositional characteristics. These characteristics can be meticulously controlled and optimized by adjusting various parameters during the synthesis process.
Influence of Precursor and Electrolyte Composition: The composition of the precursor solution plays a pivotal role. In electrodeposition and related solution-based methods, the concentration of indium and tin salts directly influences the stoichiometry of the final ITO material. ntu.edu.sg The ratio of indium to tin is a critical factor determining the optoelectronic properties. For instance, in plasma-activated reactive thermal evaporation, increasing the In/Sn mass ratio from 4.25 to 10.00 resulted in an increase in the optical bandgap from 3.18 to 3.37 eV and an enhancement in optical transmittance, although it also led to higher electrical resistivity. mdpi.com The pH of the electrolyte is another crucial parameter, as it affects the chemical and electrochemical stability of ITO and can influence the morphology and quality of the deposited films. researchgate.netnih.gov
Effect of Thermal Treatment: Post-synthesis annealing is a critical step, particularly for methods like electrospinning and electrodeposition. The annealing temperature significantly affects the crystallinity and, consequently, the electrical properties of the ITO nanomaterials. For electrospun ITO/PVP composite nanofibers, heat treatment at temperatures between 600 °C and 1000 °C is necessary to pyrolyze the polymer and crystallize the ITO. nih.govgoogle.com Research on ITO films has shown that post-process annealing can yield superior results for certain applications. nih.gov
Control of Deposition Parameters: In techniques like electrodeposition and sputtering, the parameters of the deposition process itself are key to tailoring the material's properties. In electrodeposition, the applied potential or current density can be modulated to control the growth rate and morphology of the film. researchgate.netproquest.com For sputtered ITO films, the oxygen flow during deposition has a profound impact on the resulting properties. Studies have demonstrated that varying the oxygen flow can alter the crystallinity, surface morphology, and, most importantly, the electrical resistivity and carrier mobility of the ITO layers. mdpi.com For example, an optimal oxygen flow can lead to high-quality crystalline layers with resistivities below 8 × 10⁻⁴ Ω·cm and visible transmittance greater than 80%. mdpi.com
The following tables summarize the influence of key synthesis parameters on the final characteristics of this compound.
Table 1: Effect of Annealing Temperature on Electrospun ITO Nanofibers
| Annealing Temperature (°C) | Average Nanofiber Diameter (nm) |
| 600 | ~168 |
| 1000 | ~165 |
Data sourced from studies on electrospun ITO/PVP composite nanofibers. nih.gov
Table 2: Influence of In/Sn Mass Ratio on ITO Film Properties
| MIn/MSn Ratio | Optical Bandgap (eV) | Resistivity (10-3 Ω·cm) | Average Visible Transmittance (%) |
| 4.25 | 3.18 | 7.4 | ~43 |
| 10.00 | 3.37 | 43.7 | ~64 |
Data from ITO films deposited by plasma-activated reactive thermal evaporation. mdpi.com
Table 3: Impact of Oxygen Flow on Sputtered ITO Film Properties
| Oxygen Flow (sccm) | Crystalline Structure | Resistivity (Ω·cm) | Hall Mobility (cm²/V·s) |
| 0 | Amorphous | High | Low |
| 3-4 | Polycrystalline | <8 × 10⁻⁴ | Up to 36 ± 1 |
| 5 | Polycrystalline | Increases | Decreases after peak |
Generalized findings from magnetron sputtering deposition of ITO films. mdpi.com
By carefully selecting and optimizing these synthesis parameters, it is possible to fabricate this compound (In1.69Sn0.15O2.85) architectures with tailored characteristics to meet the specific demands of various advanced applications.
Crystallographic and Microstructural Investigations of Indium Tin Oxide In1.69sn0.15o2.85
Evolution of Crystalline Structures and Preferred Orientations in Indium Tin Oxide Films
This compound (ITO) typically possesses a cubic bixbyite crystal structure similar to that of indium oxide (In₂O₃). unical.it The specific formulation In₁.₆₉Sn₀.₁₅O₂.₈₅ indicates a doped, oxygen-deficient composition. The evolution of the crystalline structure and the preferred orientation of ITO films are highly dependent on the deposition parameters and subsequent processing, such as annealing. unical.itesrf.fr
Initially, ITO films, especially those deposited at room temperature, can be amorphous or nanocrystalline. esrf.frscirp.org Post-deposition annealing is a common technique used to induce crystallization and improve the film's optoelectronic properties. esrf.fraip.org During annealing in a vacuum, amorphous ITO films undergo a rapid crystallization process at temperatures above 250°C. esrf.fraip.org X-ray diffraction (XRD) patterns of initially amorphous films show a broad peak that, upon heating, resolves into distinct peaks corresponding to the crystalline In₂O₃ phase, primarily the (222) and (400) planes. esrf.fr By 280°C, the film can become completely crystalline. esrf.fr
The preferred orientation of the crystallites in the film is a critical factor that influences its properties and is dictated by the deposition technique and conditions. researchgate.net Common deposition methods include electron beam evaporation, magnetron sputtering, and pulsed laser deposition. researchgate.netscirp.orgresearchgate.net The orientation of the grains is strongly affected by the energy of the particles arriving at the substrate. researchgate.net
Several factors influence the final crystalline orientation:
Substrate Temperature (Ts): At lower temperatures, the (222) orientation is often dominant. As the substrate temperature is increased (e.g., > 200°C), the adatoms gain higher surface mobility, which can favor the formation of other crystallographic planes, leading to a change in preferred orientation from (222) to (400). researchgate.net
Sputtering Power: Increasing the sputtering power can also shift the preferred orientation from (222) to (400). researchgate.net
Gas Environment: The composition of the sputtering gas mixture (e.g., argon, oxygen, nitrogen, hydrogen) significantly impacts the resulting crystalline properties. imim.pl For instance, ITO films prepared using argon with oxygen or hydrogen can result in (222) and (400) preferred orientations, respectively. imim.pl
Film Thickness: As the film thickness increases, the crystalline structure tends to become more regular, with an increase in the size of the crystalline domains. scirp.org This is often observed as a decrease in the width of the XRD peaks. scirp.org
The relationship between deposition conditions and preferred orientation is summarized in the table below.
| Deposition Parameter | Condition | Effect on Preferred Orientation | Reference |
|---|---|---|---|
| Substrate Temperature | Low (e.g., <200°C) | Favors (222) orientation | researchgate.net |
| High (e.g., >200°C) | Can shift to (400) orientation | researchgate.net | |
| Sputtering Power | Low (e.g., 15 W) | Favors (222) orientation | researchgate.net |
| High (e.g., 100 W) | Can shift to (400) orientation | researchgate.net | |
| Sputtering Gas | Argon with Oxygen | (222) orientation | imim.pl |
| Argon with Hydrogen | (400) orientation | imim.pl |
The film with the (400) preferred orientation has been observed to exhibit better electrical properties, including lower resistivity. researchgate.netskku.edu
Microstructural Morphology and Surface Topography Analysis of this compound (In₁.₆₉Sn₀.₁₅O₂.₈₅)
The microstructure and surface topography of ITO films are intrinsically linked to their crystalline structure and have a profound impact on their performance in devices. Techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are crucial for analyzing these features. scirp.orgresearchgate.net
The deposition atmosphere also plays a significant role. imim.pl Studies using DC magnetron sputtering with different gas mixtures (e.g., Ar, Ar+O₂, Ar+O₂+N₂) show that the 3-D surface microtexture parameters change according to the fabrication ambient. imim.pl Similarly, the substrate temperature during deposition influences the surface topography. researchgate.net
A summary of how film thickness affects surface roughness for ITO films prepared by electron beam evaporation is presented below.
| Film Thickness (nm) | Surface Roughness (RMS, nm) | Reference |
|---|---|---|
| 100 | 24.8 | scirp.org |
| 350 | 4.13 | scirp.org |
This data illustrates that surface roughness can decrease as the film becomes thicker. scirp.org
The morphology of ITO films deposited at room temperature can range from amorphous to nanocrystalline. scirp.org Post-deposition annealing significantly affects the surface morphology by promoting grain growth and crystallization. nih.gov This process generally leads to an improvement in the film's optical and electrical properties. nih.gov The analysis of surface microtexture can be quantified using stereometric analysis based on ISO 25178-2:2012 standards, providing detailed statistical parameters about the surface. imim.pl
Research on Grain Boundary Phenomena and Their Influence on this compound (In₁.₆₉Sn₀.₁₅O₂.₈₅) Characteristics
In polycrystalline materials like ITO, a grain boundary is the interface between two adjacent crystallites (grains). wikipedia.org These two-dimensional defects disrupt the periodic lattice structure and have a significant influence on the material's electrical and mechanical properties. wikipedia.orgyoutube.com
A key phenomenon observed in ITO is the segregation of the tin (Sn) dopant at these grain boundaries. scispace.comnih.gov The extent of this segregation is dependent on the film's preparation and thermal history. scispace.comnih.gov For example, Sn segregation has been confirmed at both the surface and grain boundaries in films that were annealed in a vacuum or in air, as well as in films deposited at elevated temperatures. scispace.comnih.gov This segregation can reduce carrier concentration by trapping charge carriers. researchgate.net
The creation of defects at grain boundaries can be influenced by processing conditions. nih.gov For instance, annealing In₂O₃:H films at temperatures of 400°C and higher can lead to the desorption of H₂O, resulting in the formation of defects at the grain boundaries which act as electron traps. nih.gov This, in turn, can degrade the field-effect mobility (µFE) of the material in thin-film transistors. nih.gov
The grain-boundary barrier model is often used to describe the electrical behavior at these interfaces. researchgate.net This model considers the potential energy barrier that charge carriers must overcome to move from one grain to another. The height of this potential barrier is influenced by the density of charge carriers; a decrease in carrier concentration can lead to an increase in the potential barrier height, thereby reducing carrier mobility. nih.gov
The influence of grain boundaries on ITO characteristics can be summarized as follows:
Electrical Conductivity: Grain boundaries act as scattering centers for electrons, which decreases mobility and, consequently, electrical conductivity. researchgate.netwikipedia.orgyoutube.com
Carrier Concentration: The segregation of dopants like Sn to the grain boundaries can trap charge carriers, effectively reducing the number of free carriers available for conduction. researchgate.net
Mechanical Strength: Grain boundaries can impede the motion of dislocations, which generally improves the material's hardness and mechanical strength, as described by the Hall-Petch relationship. wikipedia.org
Defect Chemistry and Non Stoichiometric Engineering in Indium Tin Oxide In1.69sn0.15o2.85
Mechanisms of Defect Formation and Annihilation through Post-Deposition Processing and Annealing
Post-deposition processing, particularly annealing in controlled atmospheres, is a critical step in tailoring the defect structure and, consequently, the optoelectronic properties of In1.69Sn0.15O2.85 thin films. The mechanisms of defect formation and annihilation during these processes are primarily governed by thermodynamics and kinetics.
Annealing in Reducing Atmospheres: Annealing in a reducing environment (e.g., in a vacuum or in the presence of hydrogen or inert gases with low oxygen partial pressure) is a common method to increase the conductivity of ITO films. The primary mechanism at play is the removal of oxygen from the lattice. This can occur in two ways:
Annihilation of Oxygen Interstitials: The reducing atmosphere promotes the removal of interstitial oxygen atoms (O_i''). aip.orgdepaul.edu The annihilation of these interstitials releases the electrons they had trapped, thereby "activating" the tin dopants and significantly increasing the free carrier concentration. aip.orgdepaul.edu This is often the dominant mechanism for conductivity enhancement in heavily tin-doped ITO.
Creation of Oxygen Vacancies: The low oxygen partial pressure can also lead to the formation of additional oxygen vacancies (V_O) on the regular oxygen lattice sites, which can also contribute to the electron density.
Annealing in Oxidizing Atmospheres: Conversely, annealing in an oxidizing atmosphere (e.g., in air or oxygen) generally leads to a decrease in conductivity. The primary mechanism is the incorporation of oxygen into the lattice, which can:
Fill Oxygen Vacancies: Oxygen atoms from the atmosphere can fill existing oxygen vacancies, thus removing a source of free electrons.
Create Oxygen Interstitials: The excess oxygen can be incorporated as interstitial atoms (O_i''), which act as electron traps and compensate for the tin dopants.
The temperature at which annealing is performed is also a crucial parameter. Higher temperatures provide the necessary thermal energy for atomic diffusion, allowing defects to be created, annihilated, or rearranged more readily. For instance, high-temperature annealing can promote crystallization of the film, which can reduce grain boundary scattering and improve carrier mobility. However, it can also lead to the segregation of dopants or the formation of secondary phases if not carefully controlled.
In the specific case of highly non-stoichiometric films like In1.69Sn0.15O2.85, annealing can also influence the phase separation phenomenon. The oxygen deficiency can lead to the formation of metallic In or Sn nanoclusters embedded in the stoichiometric oxide matrix. rsc.org Annealing can either enhance or reverse this process depending on the atmosphere and temperature, thereby providing another lever to control the material's properties. For instance, annealing in a sufficiently oxidizing environment can re-oxidize the metallic clusters, incorporating them back into the oxide lattice and annihilating the associated oxygen vacancies. rsc.org
Table 3: Effect of Post-Deposition Annealing on Defects in In1.69Sn0.15O2.85
| Annealing Condition | Primary Defect Mechanism | Resulting Change in Electrical Conductivity |
|---|---|---|
| Reducing Atmosphere (e.g., Vacuum, H₂) | Annihilation of oxygen interstitials (O_i''); Creation of oxygen vacancies (V_O). | Increase |
| Oxidizing Atmosphere (e.g., Air, O₂) | Filling of oxygen vacancies (V_O); Creation of oxygen interstitials (O_i''). | Decrease |
| High Temperature | Increased atomic diffusion, crystallization, potential for phase segregation or homogenization. | Can increase or decrease, depending on the specific mechanisms that are dominant. |
Electronic Structure and Charge Carrier Transport Mechanisms in Indium Tin Oxide In1.69sn0.15o2.85
First-Principles and Density Functional Theory (DFT) Calculations of Electronic Band Structure in Indium Tin Oxide (In1.69Sn0.15O2.85)
First-principles calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic band structure of tin-doped indium oxide (ITO). escholarship.org These computational studies have consistently shown that the substitution of indium (In³⁺) ions with tin (Sn⁴⁺) ions is the primary reason for the high carrier concentration and, consequently, the excellent conductivity of ITO. escholarship.org
When Sn is doped into the In₂O₃ lattice, each Sn atom substitutes an In atom and donates a free electron to the conduction band, significantly increasing the carrier concentration. escholarship.org DFT calculations reveal that the Fermi level in doped ITO shifts upwards into the conduction band, a characteristic feature of a degenerate n-type semiconductor. This shift is directly responsible for the material's high conductivity.
Furthermore, these calculations have demonstrated that Sn doping leads to a widening of the band gap compared to pure In₂O₃. escholarship.org This phenomenon, known as the Burstein-Moss effect, contributes to the material's high optical transparency in the visible range, as the widened gap pushes the onset of fundamental absorption to higher energies (shorter wavelengths). The precise electronic structure is also influenced by the specific positions of the Sn atoms within the indium oxide lattice.
Table 1: Summary of DFT Findings on the Electronic Structure of Sn-doped In₂O₃
| Parameter | Observation from DFT Calculations | References |
| Effect of Sn Doping | Substitution of In³⁺ by Sn⁴⁺ significantly increases carrier concentration. | escholarship.org |
| Conductivity | Increased carrier concentration is the main reason for high conductivity. | escholarship.org |
| Band Gap | The calculated band gap of ITO is larger than that of pure In₂O₃. | escholarship.org |
| Dopant Position | The electronic structure is dependent on the position of Sn atoms in the In₂O₃ lattice. |
Advanced Studies on Charge Carrier Dynamics and Mobility Variations in this compound Thin Films
The dynamics of charge carriers in ITO thin films are complex and are influenced by several factors, including carrier concentration, temperature, and the microstructure of the film. The mobility of charge carriers, a key parameter determining conductivity, is primarily limited by a combination of ionized impurity scattering and grain boundary scattering.
At high temperatures, ionized impurity scattering is the dominant mechanism limiting mobility. This type of scattering occurs as the free electrons are deflected by the electrostatic potential of the ionized Sn dopant atoms. Conversely, at low temperatures, grain boundary scattering becomes the predominant factor. In nanocrystalline ITO films, the presence of numerous grain boundaries acts as a significant impediment to electron transport, thereby reducing mobility.
Theoretical Models of Conduction Mechanisms: Band Conduction, Hopping Conduction (e.g., Nearest-Neighbor Hopping, Mott Variable-Range Hopping), and Percolation Conduction
The electrical conduction in ITO is not governed by a single mechanism but rather by a combination of processes, the dominance of which depends on factors like carrier density and the degree of disorder in the material. The primary theoretical models used to describe conduction in ITO include band conduction, hopping conduction, and percolation conduction.
In highly crystalline ITO with high carrier concentrations, the conduction is primarily through band conduction , where electrons in the conduction band are relatively free to move, scattered primarily by ionized impurities and phonons.
However, in more disordered or nanocrystalline ITO films, particularly at lower carrier densities, hopping conduction becomes a significant transport mechanism. This involves electrons "hopping" between localized states, which can arise from structural defects or dopant atoms. One specific model that has been successfully applied to ITO is the thermally activated hopping of small polarons . For samples with higher carrier densities and a greater degree of disorder, models that incorporate localization-interaction and weak localization effects provide a more accurate description of the experimental data.
Percolation conduction models are also relevant, especially in describing the onset of conductivity in films as the concentration of conductive pathways (formed by interconnected grains or doped regions) reaches a critical threshold.
Trapping Phenomena and Their Influence on Electronic Processes in this compound (In1.69Sn0.15O2.85)
Electron trapping at defect sites can significantly influence the electronic processes in ITO. These trapping states are often associated with structural defects such as oxygen vacancies and can have a detrimental effect on carrier mobility.
Light Matter Interaction Mechanisms and Optoelectronic Engineering in Indium Tin Oxide In1.69sn0.15o2.85
Absorption and Scattering Mechanisms in Indium Tin Oxide Films
The optical properties of this compound (ITO) films, particularly their transparency and conductivity, are governed by the interplay of light absorption and scattering mechanisms. These mechanisms are highly dependent on the material's composition, thickness, and surface morphology, which are influenced by deposition techniques. mdpi.com
In the visible spectrum, high-quality ITO films exhibit high transmittance (often greater than 80-90%) because their large bandgap (around 4 eV) prevents interband absorption of visible light photons. wikipedia.org However, several factors contribute to optical losses through absorption and scattering.
Absorption Mechanisms:
Free Carrier Absorption: As a transparent conducting oxide, ITO has a significant density of free charge carriers (electrons) originating from tin (Sn) doping and oxygen vacancies. mdpi.comresearchgate.net These free carriers can absorb energy from incident photons, particularly in the near-infrared (NIR) and infrared (IR) regions of the spectrum, causing the material to act as a metal-like mirror in this range. wikipedia.orgnih.gov This absorption process increases with longer wavelengths.
Interband Absorption: At shorter wavelengths, specifically in the ultraviolet (UV) region, photons possess sufficient energy to excite electrons from the valence band to the conduction band. aps.org This results in strong absorption and a sharp decrease in transmittance, defining the material's fundamental absorption edge. researchgate.net
Impurity and Defect Absorption: Absorption can also occur due to impurities and crystalline defects within the ITO film. These imperfections can create energy levels within the bandgap, allowing for the absorption of sub-bandgap photons.
Scattering Mechanisms: Light scattering is a major contributor to the reduction of light transmittance in ITO films. mdpi.com It is primarily caused by:
Surface Roughness: The microscopic hills and valleys on the film's surface can cause light to scatter. The degree of scattering is related to the roughness of both the film-air and the film-substrate interfaces.
Bulk Scattering: Inhomogeneities within the bulk of the ITO film, such as grain boundaries, crystalline defects, and variations in the refractive index, can act as scattering centers. mdpi.com
Studies have shown that for commercial ITO films on flexible PET substrates, scattering is the most significant optical extinction phenomenon that limits radiation transmittance. mdpi.com The angular distribution of this scattered light can be characterized by a scattering anisotropy factor. mdpi.com
Epsilon-Near-Zero (ENZ) Phenomena and Plasmonic Resonances in this compound (In1.69Sn0.15O2.85)
This compound has emerged as a prominent material in the field of nanophotonics, largely due to its ability to exhibit epsilon-near-zero (ENZ) behavior and support plasmonic resonances in the near-infrared (NIR) region. mdpi.comtuni.fi
Epsilon-Near-Zero (ENZ) Phenomena: The ENZ condition occurs at a specific wavelength (λ_ENZ) where the real part of the material's dielectric permittivity (ε') crosses zero. mdpi.com For ITO, which can be described by the Drude model, this wavelength is determined by the plasma frequency, which is in turn dependent on the free carrier concentration. aps.orgmdpi.com The free carriers in ITO are primarily contributed by Sn dopants and oxygen vacancies. mdpi.com
At the ENZ wavelength, light interaction with ITO leads to several exotic optical phenomena:
Enhanced Light-Matter Interaction: The ENZ regime facilitates strong enhancement of the internal electric field, leading to significantly amplified nonlinear optical effects. mdpi.comaps.org
Optical Tunneling: Light can be "tunneled" through sub-wavelength ENZ channels without significant phase advance. tuni.fi
Directional Emission: ENZ materials can be used to create highly directional light sources. tuni.fi
The λ_ENZ of ITO is tunable, typically falling within the NIR range. For instance, studies have reported ENZ wavelengths shifting from 1422 nm to 1995 nm by adjusting post-annealing conditions, which modify the material's defect structure and carrier concentration. mdpi.com
Plasmonic Resonances: As a heavily doped semiconductor, ITO behaves like a plasmonic material in the NIR. indexcopernicus.com It can support collective oscillations of its free electrons, known as plasmons.
Surface Plasmon Polaritons (SPPs): At the interface between an ITO film and a dielectric medium, incident light can couple to the free electrons to create SPPs, which are electromagnetic waves confined to the surface. indexcopernicus.com The excitation of these waves leads to a sharp dip in the reflectance at a specific angle, a phenomenon known as Surface Plasmon Resonance (SPR). indexcopernicus.comtubitak.gov.tr
Localized Surface Plasmon Resonance (LSPR): In ITO nanoparticles, light can induce localized oscillations of electrons, leading to strong absorption and scattering at a specific resonance frequency. nih.govdntb.gov.ua The LSPR frequency is highly tunable by altering the nanoparticle's composition (e.g., Sn doping concentration), size, and morphology. researchgate.net
ITO offers advantages over traditional plasmonic metals like gold and silver, such as lower optical losses in the NIR and tunable optical properties. indexcopernicus.comtubitak.gov.tr This makes it a promising alternative for various plasmonic applications, including biosensors, modulators, and metamaterials. indexcopernicus.com
Strategies for Modulating Optical Response of this compound (In1.69Sn0.15O2.85), including Refractive Index Manipulation and Band Gap Engineering
The optical properties of this compound are not fixed but can be actively modulated, making it a highly versatile material for dynamic photonic devices. arxiv.orgresearchgate.net Key strategies involve manipulating its refractive index and engineering its effective band gap, primarily by controlling the free carrier concentration. researchgate.netmdpi.com
Refractive Index Manipulation: The complex refractive index of ITO is strongly dependent on its free carrier density. Changes in this density can lead to significant variations in both the real (refractive index, n) and imaginary (extinction coefficient, k) parts of the index, particularly near the plasma frequency and the ENZ wavelength. researchgate.net This tunability is the basis for electro-optic modulation in ITO-based devices. arxiv.orgresearchgate.net
Methods to modulate the carrier concentration and thus the refractive index include:
Electrical Gating: Applying an external voltage across a capacitor-like structure incorporating an ITO layer can induce carrier accumulation or depletion near an interface. arxiv.org This field-effect modulation can produce large refractive index changes (on the order of unity) in a nanoscale active layer, enabling ultra-compact and high-speed optical modulators. arxiv.orgresearchgate.net
Post-Deposition Annealing: Annealing ITO films in different atmospheres (e.g., air, vacuum, or mixed gases) and at various temperatures can alter the concentration of oxygen vacancies and the activation of Sn dopants. mdpi.comnwpu.edu.cn This modifies the carrier density, leading to shifts in the plasma frequency and the ENZ wavelength. For example, annealing can shift the ENZ wavelength from 1422 nm to 1995 nm. mdpi.com
Doping Concentration: The as-deposited carrier concentration can be controlled by adjusting the tin (Sn) doping level during fabrication. nih.gov The surface plasmon resonance (SPR) peaks in ITO nanoparticles can be tuned by changing the Sn doping concentration from 3 to 30 mol %. nih.gov
Band Gap Engineering: The optical band gap of ITO can also be engineered. The high density of free carriers in heavily doped ITO leads to the Burstein-Moss effect, where the Fermi level is pushed into the conduction band, causing a blue shift in the absorption edge and effectively widening the optical band gap. researchgate.net
Strategies to engineer the band gap include:
Controlling Carrier Concentration: As described above, methods that alter the carrier density (doping, annealing) will also modulate the magnitude of the Burstein-Moss shift, thereby tuning the effective optical band gap. mdpi.com
Introducing Defects: Annealing procedures can induce structural defects that create defect levels within the bandgap, leading to a narrowing of the bandgap. mdpi.com
These modulation strategies allow for the precise tailoring of ITO's optical response for specific applications, ranging from tunable metasurfaces and modulators to dynamic control of nonlinear optical phenomena. mdpi.com
Investigation of Nonlinear Optical Phenomena in this compound (In1.69Sn0.15O2.85) Nanolayers
This compound nanolayers have garnered significant interest as a platform for enhanced nonlinear optics. aps.org The material exhibits a strong third-order optical nonlinearity, which can be significantly amplified under specific conditions, particularly near the ENZ wavelength. researchgate.netarxiv.org
The primary nonlinear optical phenomena observed in ITO include:
Kerr Effect (Nonlinear Refraction): ITO displays an intensity-dependent refractive index (n = n₀ + n₂I), where n₂ is the nonlinear refractive index. This effect is particularly pronounced near the ENZ region. aps.orgarxiv.org The physical origins of this nonlinearity are attributed to two main competing factors: the non-parabolicity of the conduction band, which increases the electron effective mass at high laser intensities, and shifts in the Fermi energy level. aps.org
Nonlinear Absorption: At high optical intensities, ITO can exhibit nonlinear absorption processes like three-photon absorption (3PA). nih.gov The 3PA coefficient in ITO quantum dots has been measured to be 1.42 × 10⁻²⁵ m³/W² at 950 nm. nih.gov
Third-Harmonic Generation (THG): As a material with third-order susceptibility (χ⁽³⁾), ITO can generate light at three times the frequency of the incident intense laser pulse. arxiv.orgfrontiersin.org The efficiency of THG is strongly enhanced at the ENZ condition. frontiersin.org
Enhancement of Nonlinearity: The nonlinear response of ITO is not intrinsic but can be engineered.
ENZ Enhancement: The large electric field enhancement within the material at its ENZ wavelength provides a significant boost to nonlinear processes. arxiv.org
Structural Engineering: Post-deposition annealing can modify the structural properties (e.g., strain, secondary phase formation) of ITO nanolayers, which in turn enhances the optical nonlinearity even for samples with similar ENZ wavelengths. researchgate.net
Plasmonic Coupling: Coupling ITO nanolayers with plasmonic structures, such as those supporting Tamm plasmon-polariton states, can further enhance the nonlinear optical response by strongly confining the electromagnetic field within the ITO layer. arxiv.org
The large and tunable nonlinear optical properties of ITO nanolayers make them highly promising for a variety of applications in integrated photonics, including all-optical switching, modulation, and novel frequency generation. researchgate.netarxiv.org
Interactive Data Table: Nonlinear Optical Properties of this compound
Below are selected nonlinear optical parameters for ITO from various studies.
| Property | Value | Wavelength (nm) | Material Form |
| Nonlinear Refractive Index (n₂) | -6.7 × 10⁻¹⁸ to -1.5 × 10⁻¹⁷ m²/W | 800–950 | Quantum Dots |
| Three-Photon Absorption (β) | 1.42 × 10⁻²⁵ m³/W² | 950 | Quantum Dots |
| Third-Order Susceptibility (χ⁽³⁾(ω)) | ~10⁻¹⁷ (m/V)² | Visible/IR | Thin Film |
| Third-Order Susceptibility (χ⁽³⁾(3ω)) | ~10⁻¹⁸ (m/V)² | Visible/IR | Thin Film |
Surface and Interface Science of Indium Tin Oxide In1.69sn0.15o2.85
Interfacial Interactions and their Role in Heterostructure Performance involving Indium Tin Oxide
The performance of heterostructure devices, such as organic light-emitting diodes (OLEDs) and solar cells, that utilize this compound (ITO) is critically dependent on the physical and electronic properties of the interface between ITO and adjacent materials. researchgate.net Interfacial engineering is a key process for achieving high-performance devices, as the interface plays a crucial role in processes like hole injection from the ITO anode to organic layers. researchgate.net The formation of a rectifying junction at the interface of ITO and silicon in heterostructures has been shown to yield a high photo-response, demonstrating the importance of these interactions. mdpi.com
The work function of the ITO surface can be significantly altered by treatments such as acid or base washing, which in turn affects the energy level alignment with organic layers like N,N′-bis-(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine (NPB) and can enhance hole injection efficiency. researchgate.net The barrier height for hole injection at the interface between ITO and zinc phthalocyanine (ZnPc), however, does not necessarily vary with the initial ITO work function, which can be attributed to differing chemical reactivities at the interface. acs.org The microstructure of the ITO film itself has a profound effect on interfacial electron transfer. Research has shown that electron transfer is more efficient at polycrystalline ITO films compared to amorphous films for various redox probes. nih.gov This difference in electron-transfer kinetics is thought to be related to the density of defect sites along grain boundaries or defects caused by substitutional tin in the film. nih.gov
Beyond charge transport, the significant change in the refractive index of ITO thin films when interfaced with optical light confinement techniques is a key property for developing high-performance, ultra-compact electro-optic modulators. arxiv.org This enables strong light-matter interactions critical for next-generation opto-electronic devices. arxiv.org
| ITO Film Type | Redox Probe | Electron Transfer Efficiency |
|---|---|---|
| Polycrystalline | Ru(bpy)32+/3+ | More Efficient |
| Amorphous | Ru(bpy)32+/3+ | Less Efficient |
| Polycrystalline | Fe(CN)64-/3- | More Efficient |
| Amorphous | Fe(CN)64-/3- | Less Efficient |
| Polycrystalline | FcCH2OH0/+ | More Efficient |
| Amorphous | FcCH2OH0/+ | Less Efficient |
Surface Chemical Reactivity and Passivation Strategies for this compound (In1.69Sn0.15O2.85)
The surface of this compound is chemically reactive, largely due to the presence of hydroxyl groups (-OH) that facilitate the chemisorption of various molecules. rsc.orgkaust.edu.sa The surface concentration of these hydroxyl groups can be tuned, for instance, through post-deposition reductive annealing, which in turn controls the surface's reactivity toward chemisorption of organophosphorous compounds. rsc.org This reactivity allows for a wide range of surface modification and passivation strategies designed to tune the interfacial properties of ITO for specific applications. sfu.ca
One common strategy involves the formation of self-assembled monolayers (SAMs). Phosphonic acids are frequently used to modify ITO surfaces to control wetting properties and tune the effective surface work function. acs.org Modifiers such as n-octadecylphosphonic acid (ODPA) can be used for passivation, while fluorinated phosphonic acids can maintain a high work function after oxygen plasma cleaning while simultaneously decreasing the polar component of surface energy. sfu.caacs.org Silanization is another key strategy, where molecules like 3-glycidoxypropyltrimethoxysilane (GOPS) bind to the surface hydroxyl groups, a technique often employed in the development of biosensors to create a biocompatible interface. kaust.edu.sa For preventing non-specific binding in bio-applications, passivation with molecules like poly(ethylene glycol) (PEG) creates a hydrophilic and highly resistive surface. kaust.edu.sa
Plasma treatments offer another route for surface modification. Treatment with carbon tetrafluoride (CF4) plasma, for example, introduces fluorine ions onto the ITO surface. jkps.or.kr This modification increases the surface work function due to the high electronegativity of fluorine, which can improve hole injection in OLEDs. jkps.or.kr
| Modifier | Full Name | Effect on Work Function | Effect on Wetting (Surface Energy) |
|---|---|---|---|
| HPA | n-hexylphosphonic acid | Tunable | Controls wetting properties |
| ODPA | n-octadecylphosphonic acid | Tunable | Controls wetting properties |
| FHOPA | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphonic acid | Maintains high work function | Decreases polar component of surface energy |
| PFBPA | pentafluorobenzyl phosphonic acid | Maintains high work function (lesser extent than FHOPA) | Decreases polar component of surface energy |
Research on Surface Charging Effects and Ion Transport in this compound Electrodes
The electrical transport properties of this compound are significantly influenced by surface charging effects. aps.orgresearchgate.net In ultrathin films of ITO, a large variation in electrical resistance can be induced by an electrochemical surface charge. researchgate.net Applying a negative surface charge decreases resistance, while a positive surface charge increases it. aps.orgresearchgate.net This phenomenon is attributed to two main contributions: a variation in carrier density and a modification of charge carrier mobility. researchgate.net Research indicates that the change in carrier density alone accounts for only a small fraction of the observed resistance variation. aps.orgresearchgate.net The dominant factor is the pronounced scattering of conducting electrons at the surface and at grain boundaries, which is modified by the applied electric field. aps.orgresearchgate.net
The grain structure of ITO films plays a crucial role in local charge transport. rsc.orgrsc.org Nanoscale mapping has revealed that grain boundaries exhibit lower sheet conductance and a higher density of charge traps compared to the regions inside the grains. rsc.org These charge traps impede electrical transport. rsc.orgrsc.org However, the properties can be modified; for instance, oxygen plasma treatment has been shown to decrease the density of charge traps by approximately 70% while doubling the sheet conductance, presumably due to enhanced crystallinity of the film. rsc.org The dominant charge transport mechanism is typically diffusive, as indicated by the scaling behavior between sheet conductance (Gs) and effective charge trap density (Neff). rsc.orgrsc.org However, in some grain boundary regions after plasma treatment, hopping conduction can occur due to increased localized states. rsc.org
| Property | Untreated ITO Film | Oxygen Plasma-Treated ITO Film |
|---|---|---|
| Sheet Conductance (Gs) | Base Value | Increased by ~2 times |
| Charge Trap Density (Neff) | Base Value | Decreased by ~70% |
| Primary Conduction Mechanism | Diffusive Transport | Diffusive Transport (Hopping Conduction in some grain boundaries) |
Advanced Characterization Methodologies for Indium Tin Oxide In1.69sn0.15o2.85 Research
Spectroscopic Techniques: X-ray Photoelectron Spectroscopy (XPS), UV-Visible Spectroscopy, Terahertz Time-Domain Spectroscopy (THz-TDS), and Photoluminescence (PL)
Spectroscopic methods are indispensable for investigating the electronic structure and optical properties of Indium Tin Oxide (ITO).
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of In1.69Sn0.15O2.85, XPS is employed to determine the precise atomic concentrations of indium, tin, and oxygen, and to identify their respective oxidation states. This is crucial for confirming the stoichiometry of the film and understanding the nature of the tin doping within the indium oxide lattice.
UV-Visible Spectroscopy is used to determine the optical properties of ITO thin films, such as their transmittance and absorbance in the ultraviolet and visible regions of the electromagnetic spectrum. uthm.edu.mymdpi.com A key parameter derived from these measurements is the optical bandgap. For ITO, the optical bandgap typically ranges from 3.3 ± 0.02 eV to 3.5 ± 0.02 eV. researchgate.net The high transmittance in the visible range, often exceeding 80%, is a defining characteristic of ITO and is essential for its application as a transparent conductive oxide. mdpi.comresearchgate.net The absorption edge can exhibit a blue shift with variations in tin concentration, a phenomenon that can be analyzed using UV-Vis spectroscopy. researchgate.net
Terahertz Time-Domain Spectroscopy (THz-TDS) is a powerful non-contact technique used to characterize the optical and electrical properties of materials in the terahertz frequency range. For ITO thin films, THz-TDS can determine the complex refractive index and conductivity. researchgate.net By fitting the experimental data with models like the Drude-Smith model, crucial electrical parameters such as DC conductivity, carrier concentration, and mobility can be extracted. mdpi.compreprints.org For instance, studies have shown that the mobility of charge carriers in ITO films can be deduced from THz-TDS measurements, with values ranging from 29 cm²/V·s to 226 cm²/V·s depending on annealing conditions. researchgate.net
Photoluminescence (PL) spectroscopy investigates the electronic structure and defects within a material by analyzing the light emitted after it has absorbed photons. In ITO, PL emissions are often linked to defects such as oxygen and indium vacancies. researching.cn For example, at room temperature, ITO films can exhibit a strong, broad blue emission centered around 467 nm and a weaker red emission around 751 nm. researching.cnresearchgate.net These emissions are associated with donor energy levels created by oxygen vacancies and acceptor energy levels from indium vacancies within the forbidden band. researching.cnresearchgate.net The study of these emissions provides insight into the defect chemistry of the material, which in turn influences its electrical and optical properties. ias.ac.in
Microscopic and Diffraction Methods: Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), X-ray Diffraction (XRD), and X-ray Reflectivity (XRR)
Microscopic and diffraction techniques are fundamental for analyzing the structural and morphological characteristics of In1.69Sn0.15O2.85 from the atomic to the macroscopic scale.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the microstructure and surface morphology of ITO films. SEM provides high-resolution images of the surface, revealing details about grain size, uniformity, and the presence of any surface defects. researchgate.netmdpi.com TEM, on the other hand, allows for the investigation of the internal structure, including the crystallinity and the presence of any secondary phases or dislocations within the film.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about the surface of a material. azooptics.com For ITO films, AFM is used to quantify surface roughness, which is a critical parameter for many applications, especially in electronic devices where a smooth surface is required. imim.plnih.gov The root mean square (RMS) roughness of as-deposited ITO films can be as low as 1.5 nm, though this can increase with post-deposition treatments like annealing. mdpi.com
X-ray Diffraction (XRD) is the primary technique for determining the crystal structure of ITO. XRD patterns reveal whether the film is amorphous or crystalline. For crystalline films, XRD can identify the specific crystal phase (typically cubic bixbyite for ITO), the preferred crystallographic orientation of the grains, and the average crystallite size, which can be calculated using the Debye-Scherrer formula. scirp.orgsemanticscholar.orgresearchgate.net The diffraction peaks for ITO are well-defined, with common orientations along the (222), (400), and (440) planes. scirp.org
X-ray Reflectivity (XRR) is a non-destructive analytical technique used to determine the thickness, density, and surface and interfacial roughness of thin films. scirp.orgmeasurlabs.com By analyzing the interference fringes in the XRR pattern, the thickness of single or multiple layers can be determined with high precision. scirp.org This technique is particularly useful for thin films, typically up to around 300 nm in thickness. eag.com
The following table summarizes typical findings from these characterization methods for ITO thin films:
| Characterization Technique | Information Obtained | Typical Values/Observations for ITO |
| TEM | Internal microstructure, crystallinity | High-resolution images of grain boundaries and defects. |
| SEM | Surface morphology, grain size | Uniform surface with observable grain structures. researchgate.net |
| AFM | Surface topography, roughness | RMS roughness can range from 1.5 nm to over 8 nm depending on processing. mdpi.com |
| XRD | Crystal structure, crystallite size, orientation | Polycrystalline cubic bixbyite structure, preferential orientation along (222) or (400) planes. scirp.orgresearchgate.net |
| XRR | Film thickness, density, interface roughness | Precise thickness measurements for films typically < 300 nm. scirp.orgeag.com |
Electrical and Electro-optical Measurement Techniques: Hall Effect Measurements, Four-Point Probe Analysis, and Spectroscopic Ellipsometry
A combination of electrical and electro-optical techniques is essential for a comprehensive understanding of the conductive and optical properties of In1.69Sn0.15O2.85.
Hall Effect Measurements are a standard method for determining key electrical transport properties of conductive and semiconductive materials. By measuring the Hall voltage that develops across the material in the presence of a magnetic field, the carrier type (n-type or p-type), carrier concentration, and mobility can be determined. linseis.com For ITO, which is an n-type semiconductor, Hall effect measurements have shown carrier concentrations on the order of 10^20 to 10^21 cm⁻³ and mobilities that can vary significantly with deposition conditions and post-treatment, ranging from approximately 5 cm²/Vs to over 60 cm²/Vs. arxiv.orgoptica.org
Four-Point Probe Analysis is a widely used technique for measuring the sheet resistance of thin films. researchgate.net By applying a current through two outer probes and measuring the voltage across two inner probes, the sheet resistance can be accurately determined, minimizing the influence of contact resistance. ossila.com The resistivity of the film can then be calculated if the film thickness is known. Resistivities for high-quality ITO films are typically in the range of 10⁻⁴ Ω·cm. mdpi.com
Spectroscopic Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a sample's surface. aip.org This allows for the determination of the optical constants, namely the refractive index (n) and the extinction coefficient (k), over a wide spectral range. mdpi.comkaist.ac.kr By fitting the experimental data to a suitable model, which often combines a Drude model for free-carrier absorption and Lorentz oscillators for interband transitions, not only the optical properties but also the film thickness and surface roughness can be accurately determined. aip.orgresearchgate.net Furthermore, the electrical properties derived from the Drude model, such as free carrier concentration and mobility, often show good agreement with those obtained from direct electrical measurements like Hall effect. mdpi.com
Below is a table summarizing the parameters measured by these techniques and typical reported values for ITO:
| Measurement Technique | Measured Parameters | Typical Values for ITO |
| Hall Effect Measurements | Carrier Concentration, Mobility, Resistivity | Carrier Concentration: 10²⁰ - 10²¹ cm⁻³ arxiv.orgaip.org, Mobility: 5 - 65 cm²/Vs arxiv.orgoptica.org, Resistivity: ~10⁻⁴ Ω·cm mdpi.com |
| Four-Point Probe Analysis | Sheet Resistance, Resistivity | Sheet Resistance: Varies with thickness, Resistivity: ~10⁻⁴ Ω·cm mdpi.com |
| Spectroscopic Ellipsometry | Refractive Index (n), Extinction Coefficient (k), Film Thickness, Surface Roughness | n ~ 1.8-2.2 in the visible range, k is low in the visible and increases in the UV and IR. aip.orgaip.org |
Emerging Applications and Novel Device Architectures Utilizing Indium Tin Oxide In1.69sn0.15o2.85
Advanced Optoelectronic Device Integration: Light-Emitting Diodes (LEDs), Perovskite Solar Cells, and Display Technologies
The superior physical characteristics of Indium Tin Oxide, such as a wide bandgap of approximately 3.8 eV and high transparency (greater than 80%) in the visible range, make it indispensable in modern optoelectronics. mdpi.com Its application in devices like liquid crystal displays, flat-panel displays, and touch panels is well-established. mdpi.com
Recent advancements focus on optimizing ITO properties for next-generation devices. For instance, doping ITO with elements like Titanium (Ti) has been shown to significantly enhance its optoelectronic properties. Ti-doped ITO films can achieve remarkably low resistivity (1.5 × 10⁻⁴ Ω·cm) and high carrier concentrations (4.1 × 10²¹ cm⁻³), coupled with an average visible-light transmittance of 90%. mdpi.com Such improvements are crucial for enhancing the efficiency and performance of high-end display technologies and solar cells.
First-principle studies on ultrathin ITO films reveal a direct relationship between film thickness and optoelectronic properties. A 1 nm thick ITO film, for example, exhibits a larger absorption coefficient, lower reflectivity, and higher transmittance in the visible light region compared to thicker films (2 and 3 nm). mdpi.com This is attributed to a stronger surface strain effect in the thinnest films, a factor that is critical for the design and fabrication of miniaturized and flexible optoelectronic devices.
Active Photonic and Plasmonic Devices Incorporating this compound (In1.69Sn0.15O2.85)
The application of ITO is expanding into the dynamic fields of active photonics and plasmonics. Materials with sufficient carrier density, like ITO, can support localized surface plasmon resonances (LSPRs), which involve the collective oscillation of electrons in response to light. researchgate.net This property is typically associated with noble metals like gold and silver, but ITO offers the advantage of tunable plasmonic activity in the near-infrared (NIR) range.
Research on ITO nanorod arrays demonstrates the resonant coupling of these plasmonic transverse modes with photonic modes. researchgate.net This interaction allows for the manipulation of light at the nanoscale, opening doors for novel photonic devices. The resonance properties of transparent conducting oxide (TCO) nanostructures, including ITO, can be adjusted by controlling the doping ratio or deposition conditions during fabrication. researchgate.net
However, the integration of plasmonic structures into active photonic devices is not without challenges. The absorption of light by the metallic components can lead to heat dissipation, which can be a source of loss in devices like LEDs. spie.org In solar cells, this can lead to an overestimation of the external quantum efficiency, as the heat dissipation does not contribute to charge carrier generation. spie.org Therefore, careful engineering of these plasmonic ITO structures is essential to harness their benefits while mitigating potential drawbacks.
Sensing Technologies: this compound (In1.69Sn0.15O2.85) in Humidity and Gas Sensing Applications
The surface of this compound interacts with various gas species, making it a viable material for chemical sensors. mdpi.com As a wide bandgap semiconductor, ITO's low resistivity and strong mechanical hardness make it suitable for gas sensing applications. nih.gov ITO-based sensors have been successfully used to detect a range of gases, including hydrogen (H₂), carbon monoxide (CO), ammonia (NH₃), and various volatile organic compounds (VOCs) like ethanol and benzene. nih.gov
The sensing mechanism is based on the change in electrical conductivity of the ITO film upon adsorption of gas molecules. For chemoresistive sensors, the interaction between the target gas and adsorbed oxygen species on the ITO surface alters the material's resistance. One of the challenges in ITO-based gas sensing is the interference from ambient species like water and carbonaceous adsorbates, which can be present on the surface even at high temperatures and may impair sensitivity. mdpi.comsemanticscholar.org Therefore, the operating temperature of an ITO sensor must be carefully selected to ensure rapid desorption of these interfering species while maintaining sufficient surface oxygen for target gas interaction. mdpi.comsemanticscholar.org
The gas-sensing properties can be tuned by adjusting the material's composition. For instance, increasing the tin oxide (SnO₂) ratio in ITO can improve the sensitivity and reduce the response and recovery times for detecting gases like nitrogen dioxide (NO₂). nih.gov The detection mechanism can vary depending on the target gas; NO₂ adsorption is primarily physisorption, whereas sulfur dioxide (SO₂) undergoes a chemical reaction with the ITO surface. nih.gov
Table 1: Performance of ITO-Based Gas Sensors for Acidic Gas Detection
| Target Gas | In₂O₃/SnO₂ Ratio | Operating Principle | Key Finding |
| NO₂ | 85:15 | Physisorption | Increased SnO₂ ratio significantly improves sensitivity and reduces response/recovery time. nih.gov |
| SO₂ | 85:15 | Chemical Reaction | Sensor resistance decreases with exposure, unlike with NO₂. nih.gov |
Memory and Resistive Switching Devices Based on this compound
This compound is emerging as a key material in the development of next-generation non-volatile memory technologies, specifically Resistive Random Access Memory (RRAM). researchgate.netnih.gov RRAM devices operate by switching between a high resistance state (HRS) and a low resistance state (LRS) under an applied electric field. This functionality makes them promising for applications beyond simple data storage, including neuromorphic computing, which mimics the structure of the human brain. mdpi.comcnr.it
In ITO-based RRAM, the switching mechanism is often related to the migration of oxygen vacancies, which form or rupture conductive filaments within the material. The simple metal-insulator-metal (MIM) structure of RRAM devices allows for easy fabrication and high scalability. mdpi.com Transparent RRAM (T-RRAM) devices have been fabricated using an ITO/ITOx/ITO structure, exhibiting stable bipolar switching behavior with a memory window (On/Off ratio) of 10². nih.gov
Furthermore, ITO has been incorporated into artificial synapse devices for neuromorphic systems. An ITO/SiN/TaN memristor, for instance, demonstrates uniform bipolar switching and can emulate synaptic characteristics like long-term potentiation (LTP) and long-term depression (LTD), which are fundamental to learning and memory in biological systems. mdpi.com
Table 2: Characteristics of ITO-Based Resistive Switching Devices
| Device Structure | Switching Behavior | On/Off Ratio | Potential Application |
| ITO/ITOx/ITO | Bipolar | 10² | Transparent Non-volatile Memory nih.gov |
| TiN/ITO/Pt | Complementary | Not Specified | Double-ended Resistive Switching Memory researchgate.net |
| ITO/SiN/TaN | Bipolar | Not Specified | Neuromorphic Systems, Artificial Synapse mdpi.com |
Nanostructured Device Concepts Utilizing this compound (e.g., Nanowire-based electrodes)
Structuring this compound at the nanoscale creates materials with enhanced properties and opens up new avenues for device design. ITO nanostructures, such as nanowires, nanorods, and nanohelixes, retain high conductivity and transparency while offering a significantly larger surface area, which is beneficial for applications in LEDs, solar cells, and sensors. nih.gov
ITO nanowires can be synthesized through various methods, including vapor-liquid-solid (VLS) growth and chemical vapor deposition (CVD). researchgate.net These one-dimensional nanostructures are promising candidates for transparent electrodes, particularly in flexible and bio-optoelectronic applications. nih.govnih.gov For example, nanostructured ITO films fabricated by all-solution processing exhibit low sheet resistance (~200 Ω/sq) and high optical transparency (~80%). nih.gov
Novel core-shell nanostructures, such as ITO@carbon nanowires, have also been developed. In this configuration, a carbon overlayer is formed in-situ around an ITO nanowire core. This carbon shell can be subsequently removed through calcination to produce jagged ITO nanowires. These complex nanostructures offer unique properties that can be exploited in various electronic and optoelectronic devices. Furthermore, nanostructured ITO electrodes have shown potential in bio-interfacing, where they can enhance neural cell survival and neurite outgrowth, paving the way for advanced bio-optoelectronic applications like deep brain stimulation. nih.gov
Sustainability Considerations and Research into Indium Tin Oxide In1.69sn0.15o2.85 Alternatives
Resource Scarcity and Economic Implications for Indium Supply in Indium Tin Oxide Production
Indium is a rare earth element, and its limited availability poses a significant challenge to the continued large-scale production of ITO. researchgate.netshilpent.com The increasing demand for electronic devices that rely on ITO has put considerable strain on the global indium supply, leading to price volatility and supply chain risks. votechnik.com This scarcity could drive up the cost of devices that utilize ITO and make it more difficult to manufacture new technologies in the future. shilpent.com
The economic implications of indium scarcity are substantial. Industries heavily reliant on ITO are vulnerable to supply disruptions and price fluctuations, which can impact profitability and innovation. This has created a strong incentive for companies to explore and invest in alternative materials that are more abundant and cost-effective.
Recycling and Recovery Methodologies for Spent this compound Materials
To address the issue of indium scarcity and reduce the environmental footprint of ITO, various recycling and recovery methods have been developed. These methods aim to extract and purify indium from spent ITO targets and discarded electronic devices. votechnik.comrsc.org
Common recycling techniques include:
Acid Dissolution and Leaching: Strong acids like hydrochloric acid or dilute sulfuric acid under pressure can be used to dissolve ITO, allowing for the separation and recovery of indium and tin. rsc.orgyoutube.com Some processes report recovery rates exceeding 99% for both metals. youtube.com
Electrochemical Methods: This process involves reducing ITO scrap to form an indium-tin alloy, which is then electrolyzed to produce a mixture of indium hydroxide and metastannic acid. This mixture can be further processed to create new ITO materials. youtube.com
Molten Salt Electrolysis: This technique is used to reduce indium from ITO coated glass and scraps. ntnu.no
Sonication: Simple sonication in neutral water or dilute aqueous base can effectively separate intact ITO electrodes from other components in devices. acs.org
These recycling processes are vital for conserving valuable resources and lessening the environmental impact of manufacturing electronic devices. youtube.com
Environmental Impact Assessments of this compound Production and Disposal Processes
The production and disposal of ITO have significant environmental consequences. The mining of indium can lead to habitat destruction and water pollution. shilpent.com Furthermore, the disposal of electronic waste containing ITO in landfills can result in the contamination of soil and water sources. votechnik.com If not properly managed, the incineration of this waste can release harmful particles into the air. votechnik.com
Life Cycle Assessments (LCA) have been conducted to evaluate the environmental impacts of ITO. researchgate.nete3s-conferences.org These assessments analyze the entire life cycle of the product, from raw material extraction to disposal, and quantify the environmental load. e3s-conferences.org Studies have shown that recycling ITO can provide environmental benefits, particularly when recycling rates are high enough to offset the impacts of production. For instance, one study indicated that recycling at least 30% of ITO is necessary to see a net environmental benefit.
Development and Evaluation of Alternative Transparent Conductive Materials
The sustainability concerns associated with ITO have driven significant research into alternative transparent conductive materials (TCMs). The goal is to find materials that offer comparable or superior performance to ITO while being more abundant, less expensive, and having a lower environmental impact.
Doped metal oxides are a promising class of alternatives to ITO. These materials consist of a host metal oxide, such as zinc oxide (ZnO), doped with other elements to enhance their electrical conductivity without significantly compromising their optical transparency.
Aluminum-Doped Zinc Oxide (AZO): AZO is a widely studied alternative due to its good electrical conductivity, high transparency, cost-effectiveness, and low toxicity. sputtertargets.netresearchgate.netmdpi.com It has shown promise in applications such as solar cells and displays. sputtertargets.netresearchgate.net
Gallium-Doped Zinc Oxide (GZO): GZO is another potential replacement for ITO, offering high transparency, low sheet resistance, and cost-effectiveness. aip.orgresearchgate.net It has been investigated for use as a transparent electrode in thin-film heaters and other optoelectronic devices. aip.orgespublisher.com
Indium-Doped Zinc Oxide (IZO): IZO has gained attention for its good electrical conductivity, high visible transmittance, and low deposition temperature. ipme.ruresearchgate.net Research has shown that heavily indium-doped ZnO films can exhibit optical transmittance exceeding that of ITO. research-nexus.net
Interactive Data Table: Comparison of Doped Metal Oxide Alternatives to ITO
| Material | Key Properties | Potential Applications |
| AZO | Good electrical conductivity, high transparency, cost-effective, non-toxic. sputtertargets.netresearchgate.netmdpi.com | Solar cells, displays, transparent electrodes. sputtertargets.netresearchgate.netnih.gov |
| GZO | High transparency, low sheet resistance, cost-effective. aip.orgresearchgate.net | Transparent heaters, optoelectronic devices. aip.orgespublisher.com |
| IZO | Good electrical conductivity, high visible transmittance, low deposition temperature. ipme.ruresearchgate.net | Transparent electrodes in various optoelectronic devices. ipme.ruresearch-nexus.net |
Carbon-Based Conductors: Graphene and Carbon Nanotubes in Transparent Electrode Research
Carbon-based nanomaterials, such as graphene and carbon nanotubes (CNTs), have emerged as highly promising alternatives to ITO due to their unique properties.
Graphene: A single layer of carbon atoms arranged in a honeycomb lattice, graphene possesses exceptional electrical conductivity, high transparency, and remarkable mechanical strength and flexibility. vprc.inwikipedia.orgresearchgate.net These properties make it an ideal candidate for transparent conductive films in applications like touchscreens, solar cells, and flexible electronic devices. vprc.innanoemi.com
Carbon Nanotubes (CNTs): CNTs are cylindrical molecules of rolled-up sheets of single-layer carbon atoms. Thin films made from CNTs can exhibit high electrical conductivity and optical transparency, making them suitable for use as transparent electrodes. nih.gov They also offer advantages in terms of flexibility and mechanical strength. nih.gov
Interactive Data Table: Properties of Carbon-Based Transparent Conductors
| Material | Key Properties | Research Findings |
| Graphene | Excellent electrical conductivity, high transparency, strong, flexible. vprc.inwikipedia.orgresearchgate.net | A p-doped monolayer graphene can show a sheet resistance of 600 Ω/sq with over 97% transparency. sigmaaldrich.com |
| Carbon Nanotubes (CNTs) | High electrical conductivity, high optical transparency, flexible, strong. nih.gov | CNT-based transparent conductive films have achieved a sheet resistance of 60 Ω/square at 90.9% transmittance. nih.gov |
Metal Nanostructures and Hybrid Transparent Conductive Materials
Engineered metal nanostructures and hybrid materials represent another avenue of research for ITO alternatives. These approaches aim to leverage the high conductivity of metals while maintaining optical transparency.
Metal Nanowires and Nanogrids: Networks of silver (Ag) or copper (Cu) nanowires can form transparent conductive films with low sheet resistance and high transparency. researchgate.netsemanticscholar.org These materials are particularly attractive for flexible electronics and solar cells. researchgate.netstanford.edu
Hybrid Materials: Combining different materials can lead to enhanced performance. For example, a hybrid of graphene and silver nanowires has been shown to exhibit a high figure of merit, with a sheet resistance of 33 Ω/sq and 94% transparency. sigmaaldrich.com The graphene layer in such a hybrid can improve robustness and protect the metal nanowires from oxidation. sigmaaldrich.com
Conductive Polymers as Emerging Alternatives to this compound (In1.69Sn0.15O2.85)
The search for viable alternatives to the widely used transparent conductive oxide, this compound (ITO), has led to significant research into intrinsically conductive polymers (ICPs). These materials offer a unique combination of properties, including optical transparency, electrical conductivity, and mechanical flexibility, making them promising candidates for next-generation flexible and transparent electronics. Among the most studied conductive polymers for this application are poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), polyaniline (PANI), and polypyrrole (PPy).
Conductive polymers present several key advantages over the brittle and increasingly expensive ITO. Their inherent flexibility makes them particularly suitable for applications in flexible displays, wearable devices, and foldable electronics. weglow-ind.com Furthermore, they can be processed from solution using techniques like spin coating, printing, and spraying, which offers the potential for low-cost, large-area, and roll-to-roll manufacturing. weglow-ind.comresearchgate.net
Research Findings on Conductive Polymers
Research has primarily focused on enhancing the electrical conductivity and maintaining high optical transparency of conductive polymer films to match the performance of ITO.
Poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) is the most extensively investigated conductive polymer for transparent electrode applications. researchgate.net Pristine PEDOT:PSS films typically exhibit moderate conductivity. However, various treatments have been developed to significantly improve their electrical properties.
One common approach is the addition of high-boiling point organic solvents, such as dimethyl sulfoxide (DMSO) or sorbitol, to the PEDOT:PSS dispersion. These additives induce a phase separation between the conductive PEDOT chains and the insulating PSS matrix, leading to a more ordered and interconnected conductive network. Another effective method is post-treatment of the deposited films with acids, such as sulfuric acid (H2SO4). This process removes some of the insulating PSS, thereby increasing the conductivity of the film. nih.gov For instance, multiple treatments with H2SO4 have been shown to achieve a conductivity of up to 3065 S/cm, with a sheet resistance of 39 Ω/sq at 80% transparency. nih.gov
The mechanical flexibility of PEDOT:PSS is a significant advantage over ITO. Doped PEDOT:PSS films are robust against mechanical stress, including bending, folding, and stretching. nih.gov This makes them ideal for use in flexible electronic devices where ITO would be prone to cracking.
Polyaniline (PANI) and Polypyrrole (PPy) are other promising conductive polymers. While they have been studied for various applications due to their good environmental stability and tunable conductivity, their use as transparent conductors is less prevalent than PEDOT:PSS. mdpi.com Research has shown that the conductivity of PANI and PPy can be improved through doping and by creating composites with other materials. mdpi.com A comparative study demonstrated that while PEDOT:PSS generally exhibits superior conductivity and transconductance, PANI offers advantages in terms of film thickness and surface smoothness, leading to good reproducibility in device performance. mdpi.comnih.gov
Performance Data of Conductive Polymers
The performance of conductive polymers as transparent conductive films is typically evaluated based on their sheet resistance (Rsh) and optical transmittance (%T). The following tables provide a summary of reported performance data for various conductive polymers and compare them with standard ITO.
| Treatment | Sheet Resistance (Ω/sq) | Transmittance (%) | Conductivity (S/cm) |
|---|---|---|---|
| Pristine | ~105 - 106 | >80 | <1 |
| DMSO treated | ~300 - 1000 | ~85 | ~100 - 500 |
| Sulfuric Acid treated | 39 | 80 | 3065 |
| Material | Sheet Resistance (Ω/sq) | Transmittance (%) | Flexibility |
|---|---|---|---|
| ITO on Glass | 10 - 100 | >85 | Brittle |
| ITO on PET | 50 - 400 | ~80 | Limited |
| PEDOT:PSS (treated) | 39 - 500 | 80 - 90 | Excellent |
| Polyaniline (PANI) | ~103 - 105 | ~70 - 80 | Good |
| Polypyrrole (PPy) | ~102 - 104 | ~60 - 70 | Good |
While conductive polymers have not yet fully matched the combined high conductivity and transparency of ITO on glass, their performance, particularly that of treated PEDOT:PSS, is becoming increasingly competitive, especially for flexible applications where ITO's brittleness is a major drawback. weglow-ind.com Ongoing research continues to focus on improving the optoelectronic properties and long-term stability of conductive polymers, paving the way for their broader adoption as a sustainable and versatile alternative to this compound. nih.gov
Future Research Directions and Unresolved Challenges in Indium Tin Oxide In1.69sn0.15o2.85 Science and Technology
Addressing Fundamental Scientific Questions in Indium Tin Oxide (In1.69Sn0.15O2.85) Research
A deeper understanding of the fundamental properties of In1.69Sn0.15O2.85 is paramount for unlocking its full potential. Key areas of ongoing and future investigation include the intricate details of its charge transport mechanisms, the complexities of its defect chemistry, the predictive power of theoretical modeling, and the critical role of its surface science.
At the heart of its functionality are the mechanisms governing electron mobility. While it is established that tin doping introduces free carriers, a complete picture of the dominant scattering mechanisms that limit conductivity is still emerging. Research indicates that at the high carrier concentrations typical for this material, ionized impurity scattering and phonon scattering are significant limiting factors. acs.orgtue.nl Future work must focus on quantifying the relative contributions of these and other scattering sources, such as grain boundaries and neutral impurities, as a function of the specific stoichiometry and processing conditions. researchgate.netnih.gov
The electronic and optical properties of In1.69Sn0.15O2.85 are intrinsically linked to its defect chemistry. The substitution of In³⁺ by Sn⁴⁺ is the primary source of charge carriers, but the formation of oxygen vacancies and other defect complexes also plays a crucial role. mdpi.com First-principles calculations based on Density Functional Theory (DFT) and DFT+U have been instrumental in predicting the preferential substitution sites for tin atoms and understanding the resulting electronic structure modifications. aip.orgdntb.gov.uaresearchgate.net However, accurately modeling the complex interplay between different types of defects and their influence on material properties remains a significant challenge. aip.org
The surface of In1.69Sn0.15O2.85 is where the material interacts with its environment and adjacent layers in a device. Understanding and controlling its surface properties are therefore critical for applications in organic electronics and catalysis. Research has shown that the functionalization of ITO surfaces with molecules like phosphonic acids can effectively tune its work function and improve charge injection in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.orgsemanticscholar.org However, the precise nature of the chemical bonding at the molecule/ITO interface and the long-term stability of these modifications require further investigation. dtic.milprinceton.edunih.gov
| Research Area | Key Unresolved Questions | Potential Research Approaches |
| Charge Transport | - What are the dominant electron scattering mechanisms at different temperatures and carrier concentrations? - How do grain boundaries and interfaces influence charge transport? | - Temperature-dependent Hall effect measurements. - Advanced microscopy techniques (e.g., scanning tunneling microscopy) to probe local electronic properties. |
| Defect Chemistry | - What is the precise nature and concentration of defect complexes? - How do processing conditions affect defect formation and stability? | - In-situ characterization techniques during film growth. - Advanced theoretical modeling (e.g., DFT+U) to predict defect energetics. aip.orgdntb.gov.uaresearchgate.net |
| Surface Science | - How can the surface be functionalized for specific applications with long-term stability? - What is the role of surface defects in determining the work function and reactivity? | - Surface-sensitive spectroscopies (e.g., XPS, UPS). - Development of novel surface modification strategies. acs.orgsemanticscholar.org |
Overcoming Technological Hurdles for Broader Implementation of this compound (In1.69Sn0.15O2.85)
Despite its widespread use, several technological hurdles impede the broader implementation of In1.69Sn0.15O2.85, particularly in emerging applications like flexible electronics and large-area devices. These challenges are multifaceted, encompassing material properties, processing limitations, and resource sustainability.
A fundamental challenge lies in the inherent trade-off between electrical conductivity and optical transparency. Increasing the charge carrier concentration to enhance conductivity often leads to decreased transparency, especially in the near-infrared region of the spectrum. This is a critical issue for applications such as solar cells, where maximizing light transmission is essential. mdpi.com
The brittle nature of ceramic In1.69Sn0.15O2.85 presents a major obstacle for its use in flexible electronics. When deposited on flexible substrates, ITO films are prone to cracking under mechanical stress, leading to a rapid degradation of their electrical conductivity.
The deposition of high-quality, uniform In1.69Sn0.15O2.85 films over large areas remains a significant manufacturing challenge. While techniques like magnetron sputtering are well-established, achieving consistent properties across large substrates at a low cost is difficult. nih.gov Alternative deposition methods such as sol-gel spin coating are being explored for their potential cost-effectiveness and simplicity. dergipark.org.tr
Furthermore, the reliance on indium, a relatively scarce and expensive element, raises concerns about the long-term sustainability and cost of In1.69Sn0.15O2.85. This has spurred research into both indium recovery and recycling processes and the development of alternative transparent conducting materials.
| Technological Hurdle | Current Approaches and Limitations | Future Research Directions |
| Conductivity-Transparency Trade-off | - Optimizing doping concentration and film thickness. - Limitations in achieving high performance across the entire solar spectrum. | - Exploring novel doping strategies and post-deposition treatments. - Development of multi-layered structures to enhance both properties. |
| Flexibility | - Deposition on pre-stressed or ultra-thin flexible substrates. - Limited mechanical robustness and durability. | - Investigating composite materials incorporating ITO with flexible polymers. - Development of novel flexible transparent conductors. |
| Large-Area Deposition | - Roll-to-roll sputtering and printing techniques. - Challenges in maintaining uniformity and minimizing defects. | - Advanced process control and in-situ monitoring during deposition. - Exploration of atmospheric pressure deposition techniques. |
| Indium Scarcity | - Development of efficient indium recycling processes. - Research into alternative transparent conducting oxides (e.g., AZO, FTO). dergipark.org.tr | - Designing devices for easier indium recovery. - Improving the performance and stability of indium-free alternatives. |
Interdisciplinary Research Frontiers and Novel Applications for this compound (In1.69Sn0.15O2.85)
The unique properties of In1.69Sn0.15O2.85 position it as a promising material for a range of novel applications at the intersection of materials science, chemistry, physics, and biology. These emerging areas present exciting new research frontiers.
In the field of neuromorphic computing , which aims to develop brain-inspired computing architectures, materials with tunable resistance are highly sought after. The ability to control the oxygen vacancy concentration in In1.69Sn0.15O2.85 through electrical stimuli could potentially be harnessed to create memristive devices that mimic the behavior of synapses.
The catalytic properties of this compound are also gaining attention. Its high surface area and tunable electronic structure make it a candidate for applications in advanced catalysis and sensing . For instance, nanostructured In1.69Sn0.15O2.85 could be employed as a support for metallic catalysts, enhancing their activity and stability. Furthermore, its sensitivity to changes in the chemical environment can be exploited for the development of highly sensitive gas and chemical sensors.
The interaction of light with the free electrons in In1.69Sn0.15O2.85 opens up possibilities in the fields of plasmonics and metamaterials . At near-infrared frequencies, ITO can exhibit metallic behavior, supporting surface plasmon resonances. This property can be utilized to design and fabricate novel optical components with tailored functionalities, such as enhanced light absorption in solar cells and advanced optical sensors.
Finally, the thermoelectric properties of In1.69Sn0.15O2.85 are being explored for waste heat recovery . By converting a temperature gradient into an electrical voltage, thermoelectric materials offer a pathway to improve energy efficiency. Research in this area is focused on enhancing the thermoelectric figure of merit of ITO through nanostructuring and compositional engineering.
| Interdisciplinary Field | Potential Application | Unresolved Challenges and Research Directions |
| Neuromorphic Computing | - Memristive devices for synaptic emulation. | - Understanding the mechanism of resistance switching. - Achieving long-term stability and reproducibility. |
| Advanced Catalysis and Sensing | - Catalyst supports and active catalytic phases. - High-sensitivity gas and chemical sensors. | - Controlling the surface chemistry and defect structure. - Improving selectivity and response time in sensors. |
| Plasmonics and Metamaterials | - Tunable plasmonic devices for the near-infrared. - Enhanced light-matter interactions. | - Reducing optical losses. - Fabricating complex nanostructures with high precision. |
| Thermoelectrics | - Waste heat recovery and energy harvesting. | - Enhancing the thermoelectric figure of merit (ZT). - Developing cost-effective and scalable manufacturing processes. |
Q & A
Basic Research Questions
Q. What is the optimal Sn-doping level in In₂O₃ to achieve high electrical conductivity while maintaining optical transparency?
- Methodological Answer : The Sn-doping level is typically optimized between 5–15 wt% SnO₂. At 10 wt% SnO₂ (corresponding to In₁.₆₉Sn₀.₁₅O₂.₈₅), the material achieves a resistivity of ~1–5 × 10⁻⁴ Ω·cm and >80% transmittance in the visible spectrum (400–700 nm). Excess Sn (>15 wt%) disrupts the In₂O₃ lattice, increasing carrier scattering and reducing transparency .
- Key Data :
| SnO₂ (wt%) | Resistivity (Ω·cm) | Transmittance (%) | Reference |
|---|---|---|---|
| 5 | 8 × 10⁻⁴ | 85 | |
| 10 | 2 × 10⁻⁴ | 82 | |
| 15 | 5 × 10⁻⁴ | 78 |
Q. How does the synthesis method (e.g., co-precipitation vs. sol-gel) influence the crystallinity and particle size of ITO powders?
- Methodological Answer :
- Co-precipitation : Produces larger particle sizes (50–200 nm) due to incomplete control of pH, temperature, and stirring rates during indium/tin oxide mixing. This method often results in broad particle size distributions, affecting thin-film uniformity .
- Sol-Gel : Yields smaller particles (20–50 nm) with narrower size distributions by hydrolyzing metal alkoxides in controlled solvent systems. This method enhances stoichiometric precision but requires rigorous annealing (300–500°C) to remove organic residues .
Q. What characterization techniques are critical for verifying ITO stoichiometry and defect structures?
- Methodological Answer :
- XRD : Confirms cubic bixbyite (In₂O₃) structure and detects Sn substitutional doping. Peak shifts at 2θ ≈ 30.5° (222 plane) indicate lattice parameter changes due to Sn⁴⁺ incorporation .
- XPS : Identifies oxidation states (In³⁺, Sn⁴⁺) and oxygen vacancy concentrations, which correlate with carrier density .
- Hall Effect Measurements : Quantifies carrier mobility (15–50 cm²/V·s) and concentration (10²⁰–10²¹ cm⁻³) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported electrical properties of ITO thin films prepared by sputtering vs. pulsed laser deposition (PLD)?
- Methodological Answer : Discrepancies arise from differences in oxygen partial pressure and substrate temperature:
- Sputtering : Higher oxygen vacancies under low-pressure conditions increase carrier concentration but may reduce mobility due to grain boundary scattering. Optimal resistivity (2 × 10⁻⁴ Ω·cm) is achieved at 200–300°C .
- PLD : Enables epitaxial growth with fewer defects but requires precise oxygen flow (5–10 mTorr) to balance stoichiometry. Films grown at 500°C show superior mobility (45 cm²/V·s) but higher optical absorption .
Q. What strategies mitigate particle size deviations in ITO powder synthesis for high-quality thin films?
- Methodological Answer :
- Ultrasonic Dispersion : Reduces agglomeration post-synthesis, achieving D50 < 100 nm .
- Hydrothermal Synthesis : Enhances uniformity by reacting In/Sn precursors in supercritical water (200–250°C, 15–20 MPa), yielding monodisperse 40–60 nm particles .
- Critical Parameters :
| Parameter | Optimal Range | Impact on Particle Size |
|---|---|---|
| pH | 8.5–9.5 | Prevents hydroxide precipitation |
| Stirring Speed | 500–800 rpm | Reduces agglomeration |
| Annealing Duration | 2–4 hours | Ensures complete oxide formation |
Q. How do environmental factors (humidity, UV exposure) affect the stability of ITO-based transparent electrodes?
- Methodological Answer :
- Humidity : Prolonged exposure (>85% RH) induces surface hydroxylation, increasing sheet resistance by 15–20% over 100 hours. Atomic layer deposition (ALD) of Al₂O₃ overlayers (5–10 nm) mitigates moisture ingress .
- UV Light : Accelerates oxygen desorption, raising carrier concentration but creating deep-level traps. Stability tests under AM1.5G illumination (100 mW/cm²) show 10% resistivity increase after 500 hours .
Methodological Challenges in Advanced Research
Q. What experimental designs address interfacial reactions between ITO and organic layers in OLEDs?
- Methodological Answer :
- Buffer Layers : Sputter-deposited MoO₃ (3–5 nm) reduces indium diffusion into organic layers, improving device lifetime by 30% .
- In Situ XPS : Monitors interfacial chemistry during thermal evaporation, identifying In–O–C bonding that degrades hole injection efficiency .
Q. How can researchers reconcile conflicting data on ITO’s carcinogenic potential in occupational settings?
- Methodological Answer :
- In Vivo Studies : Sintered ITO particles (0.5–1.0 µm) induce lung tumors in rats at 10 mg/m³ over 2 years, but unsintered particles show no significant effects .
- Exposure Monitoring : Serum indium levels >1 µg/L correlate with pulmonary fibrosis. Implement ICP-MS for biomonitoring in high-risk settings (e.g., recycling facilities) .
Data Contradictions and Resolution
Q. Why do some studies report n-type conductivity in oxygen-deficient ITO, while others observe p-type behavior?
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
